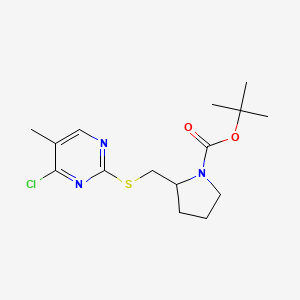
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a benzoic acid methyl ester moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with a benzoic acid derivative. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The Boc group provides steric protection, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Amino-2-acetylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-benzylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-carbamoylaminoethyl)benzoic acid methyl ester
Uniqueness
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is unique due to the presence of the Boc group, which provides enhanced stability and protection during chemical reactions. This feature distinguishes it from similar compounds and makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C15H24Cl2N2O4 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
methyl 2-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O4.2ClH/c1-15(2,3)21-14(19)17-9-12(16)10-7-5-6-8-11(10)13(18)20-4;;/h5-8,12H,9,16H2,1-4H3,(H,17,19);2*1H |
Clé InChI |
BOSOCJQSQNJCKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1C(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


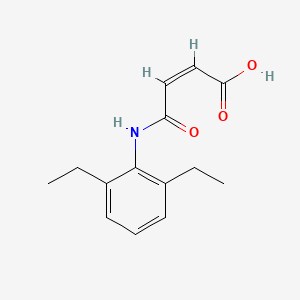
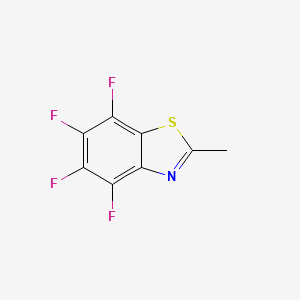

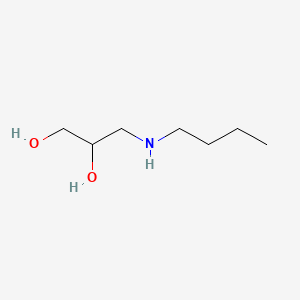
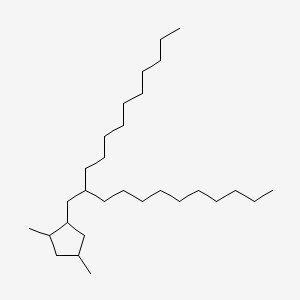
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
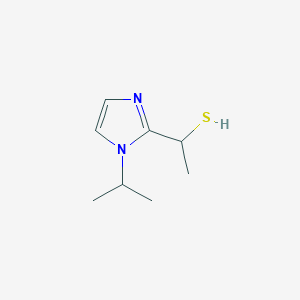
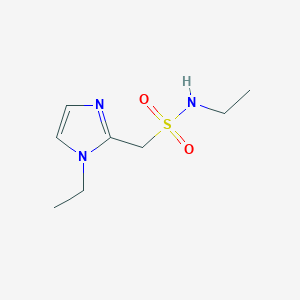
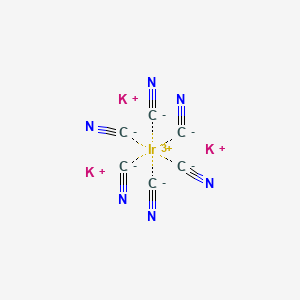
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
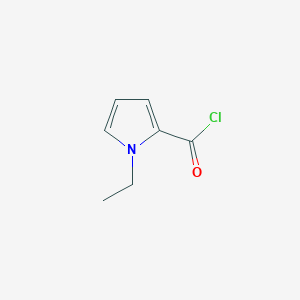
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
